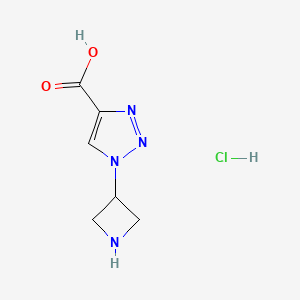
1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidine derivatives can be synthesized through various methods. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, the aza-Michael addition reactions of 1H-imidazole, 1H-benzimidazole, and 1H-indole with (N-Boc-azetidin-3-ylidene)acetate were applied to produce azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary. For example, 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has a molecular weight of 203.63 and is a powder at room temperature .科学的研究の応用
Synthesis of Biologically Active Compounds
1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride plays a crucial role in the synthesis of biologically active compounds. Its derivatives, particularly those incorporating the 5-amino-1,2,3-triazole-4-carboxylic acid scaffold, are valuable in preparing peptidomimetics and compounds with biological activity. A notable application is in the synthesis of triazole-containing dipeptides, which act as turn inducers, and triazoles with activity as HSP90 inhibitors, demonstrating significant potential in drug development (Ferrini et al., 2015).
Antimicrobial and Antifungal Agents
Compounds derived from this compound have shown promise as antimicrobial and antifungal agents. Synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has been explored for their pharmacological properties. These compounds exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans, showcasing their potential in addressing infectious diseases (Mistry & Desai, 2006).
Anti-Tubercular Activity
The structure of this compound lends itself to modifications yielding compounds with significant anti-tubercular properties. Novel azetidinone derivatives comprising 1, 2, 4-triazole have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. These studies highlight the compound's versatility in the development of new therapeutic agents targeting tuberculosis (Thomas, George, & Harindran, 2014).
Antibacterial and Antifungal Evaluation
Further research into derivatives of this compound has demonstrated their effectiveness as antibacterial and antifungal agents. A series of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality, synthesized via Cu(I) catalyzed click reactions, showed potent activity against a range of bacterial and fungal pathogens. These findings support the compound's role in the discovery and development of new antimicrobial agents with broad-spectrum activity (Kaushik et al., 2016).
Safety and Hazards
特性
IUPAC Name |
1-(azetidin-3-yl)triazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.ClH/c11-6(12)5-3-10(9-8-5)4-1-7-2-4;/h3-4,7H,1-2H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTPZIFRNZLEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
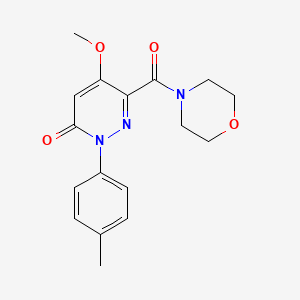
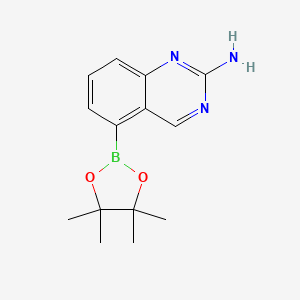
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2541649.png)
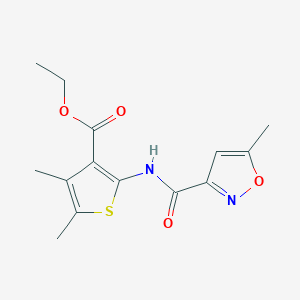
![2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2541652.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2541653.png)
![4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2541655.png)
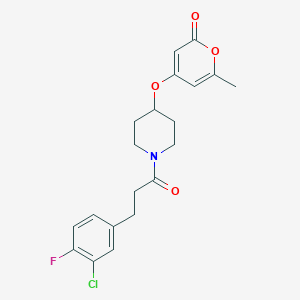

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2541659.png)
![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid](/img/structure/B2541661.png)



